molecular formula C10H16 B031000 beta-Pinene CAS No. 127-91-3

beta-Pinene

Cat. No. B031000
CAS RN: 127-91-3
M. Wt: 136.23 g/mol
InChI Key: WTARULDDTDQWMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

β-Pinene can be synthesized through various methods. One approach involves the reaction of β-pinene with thiols using zinc chloride catalyst, resulting in the synthesis of pinane-type sulfides through regiospecific reactions and the formation of anti-Markovnikov addition products. However, the pinane structure can isomerize into menthane in the presence of boron trifluoride etherate (Nikitina et al., 2006). Additionally, the isomerization of α-pinene over Beta zeolites synthesized by different methods has been studied, revealing insights into the transformation mechanisms of these terpenes (Gündüz et al., 2005).

Molecular Structure Analysis

The gas-phase molecular structures of β-pinene and its oxidation product nopinone have been investigated using Fourier transform microwave spectroscopy, revealing that the structures are very similar except for the substituents at C2. In the gas phase, C2 is a center of planarity in both molecules, showcasing the minimal structural changes upon oxidation (Neeman, Avilés-Moreno, & Huet, 2017).

Chemical Reactions and Properties

β-Pinene undergoes various chemical reactions, including ozonolysis, which results in the formation of multifunctional organic acids like pinic acid and norpinic acid. These reactions are crucial for understanding the atmospheric chemistry of β-pinene and its role as an aerosol precursor (Ma & Marston, 2008).

Scientific Research Applications

  • Biochemistry and Cellular Biology : Beta-pinene affects the electron transport chain in yeast, specifically targeting the cytochrome b region, thus inhibiting respiration in yeast cells (Uribe, Ramírez, & Peña, 1985).

  • Pharmacology and Medicine : It exhibits significant pharmacological effects such as:

    • Supraspinal antinociceptive actions in rodents, potentially acting as a partial agonist through mu opioid receptors (Liapi et al., 2007).
    • Hypoglycemic and hypolipemic effects, suggesting anti-inflammatory action in diabetic rats (Santos et al., 2022).
    • Antidepressant-like effect through interaction with the monoaminergic system (Guzmán-Gutiérrez et al., 2015).
  • Agriculture and Pest Control : Beta-pinene analogues show extreme insecticidal activity against Plutella xylostella (Li et al., 2016).

  • Plant Physiology : It inhibits early rice growth by altering plant biochemistry and enhancing the activity of enzymes involved in plant defense (Chowhan et al., 2011).

  • Chemical Engineering and Material Science : Beta-pinene is crucial in the electrochemical recognition and discrimination of enantiomers, with applications in the chemical industry and biomedicine (Deng et al., 2017).

  • Microbiology and Biotechnology : Its antimicrobial activity against bacterial and fungal cells is significant, with potential in developing new therapeutic agents (da Silva et al., 2012).

  • Neuroscience and Psychology : Inhalation of beta-pinene affects human electroencephalographic activity, indicating its influence on the brain and potential applications in aromatherapy (Kim et al., 2018).

  • Toxicology : Its exposure in occupational settings like joinery shops can exceed safe limits, affecting respiratory health (Eriksson et al., 1997).

Safety And Hazards

Beta-Pinene is a highly flammable liquid and vapor . It may cause serious eye irritation . It may also be fatal if swallowed and enters airways .

Future Directions

Existing data suggests that pinene and linalool are relevant candidates for further investigation as novel medicines for illnesses, including stroke, ischemia, inflammatory and neuropathic pain (including migraine), cognitive impairment (relevant to Alzheimer’s disease and ageing), insomnia, anxiety, and depression . Optimizing the phytochemical profile of cannabis chemovars to yield therapeutic levels of beneficial terpenes and cannabinoids, such as linalool, pinene, and CBD, could present a unique opportunity to discover novel medicines to treat psychiatric and neurological illnesses .

properties

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
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InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
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InChI Key

WTARULDDTDQWMU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC(=C)C1C2)C
Source PubChem
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Molecular Formula

C10H16
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Related CAS

25719-60-2
Record name Poly(β-pinene)
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DSSTOX Substance ID

DTXSID7027049
Record name beta-Pinene
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid.
Record name Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-
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Boiling Point

166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F
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Flash Point

Flash point : 88 °F, 88 °F
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Solubility

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol)
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Density

0.860 at 25 °C, 0.867-0.871, 0.86
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Vapor Density

4.7 (Air = 1), 4.7
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Vapor Pressure

2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg
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Product Name

beta-Pinene

Color/Form

Colorless transparent liquid

CAS RN

127-91-3
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Melting Point

-61.5 °C, -78.7 °F
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Synthesis routes and methods I

Procedure details

127 parts by mass of cyclohexane, and 25 parts by mass of β-pinene/isobutylene copolymer (A2) obtained in Reference Example 2 were put into the nitrogen-purged pressure vessel equipped with a stirrer, and stirred to thoroughly dissolve the β-pinene/isobutylene copolymer (A2). Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added thereto, sufficiently dispersed with stirring, and then, the inside of the pressure vessel was sufficiently purged with hydrogen, and the reaction was carried out while stirring at a temperature of 130° C. and a hydrogen pressure of 15 MPa for 25 hours, followed by a return to ambient pressure. Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark) filter to separate and remove the catalyst, reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %), and then sufficiently dried to obtain 24 parts by mass of β-pinene-based polymer (H2). The β-pinene-based polymer (H2) thus obtained had 0.026 mole % of residual olefinic double bonds and 0.0015 mole % of residual aromatic rings, based on total units, as measured by 1H-NMR. The glass transition temperature was 95° C. Also, the ratio of the proton integral value at 6 to 8 ppm to the total proton integral value in 1H-NMR was 4.7×10−6, and the ratio of the proton integral value at 4.5 to 6 ppm to the total proton integral value was 1.0×10−5. The resulting β-pinene-based polymer (H2) had a weight average molecular weight of 53,300 and a number average molecular weight of 32,400.
Name
β-pinene isobutylene
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Synthesis routes and methods II

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
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Name
hydrocarbon
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Name
petroleum resins
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layer 3
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Synthesis routes and methods III

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
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solution
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mineral spirits
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nickel ethylhexanoate
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3 mL
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glass
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50 mL
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Teflon
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2.5 mL
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5 g
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35 mL
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solvent
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Name
trialkylaluminum
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta-Pinene

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